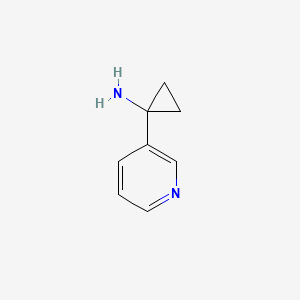

1-(Pyridin-3-yl)cyclopropanamine

Description

1-(Pyridin-3-yl)cyclopropanamine (CAS: 503417-38-7) is a bicyclic organic compound featuring a cyclopropane ring fused to a pyridine moiety. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . This compound is frequently used as a precursor or intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier .

Properties

IUPAC Name |

1-pyridin-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKHUCRTBXQWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591034 | |

| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-38-7 | |

| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropanamine can be synthesized through various synthetic routes. One common method involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions. The process may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the cyclopropane ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Pyridine substitution at the 2- or 4-position (vs. 3-position) alters electronic and steric profiles. For example, 1-(Pyridin-2-yl)cyclopropanamine hydrochloride shows reduced CNS penetration due to increased polarity .

- Salt Forms : Dihydrochloride derivatives (e.g., 1187932-50-8) improve aqueous solubility, facilitating pharmacokinetic studies .

- Substituent Effects : Bromine or methyl groups on the phenyl ring (e.g., 345965-54-0 or 4-methylphenyl analog) enhance stability or enable further functionalization .

Pharmacological Relevance

This compound derivatives exhibit marked cytotoxicity in glioblastoma models. For instance:

- 1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS: 40154-84-5) demonstrates a structural similarity score of 0.98 to the parent compound and shows high blood-brain barrier penetration in preclinical studies .

- 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrochloride (CAS: 1803581-23-8) is used in prodrug formulations to enhance bioavailability .

Market and Commercial Viability

Biological Activity

1-(Pyridin-3-yl)cyclopropanamine is a cyclic amine compound characterized by a pyridine ring attached to a cyclopropane ring. Its molecular formula is CHN, with a molecular weight of 134.18 g/mol. This compound has gained attention in the scientific community due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. This effect is believed to be mediated through the activation of specific signaling pathways that lead to programmed cell death.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine ring enhances its ability to form hydrogen bonds and interact with enzymes and receptors, while the cyclopropane moiety contributes to its unique reactivity.

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antibacterial potential.

- Anticancer Efficacy : In a study conducted on human lung cancer cell lines (A549), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values ranging from 10 to 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing cell death.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC (µM) |

|---|---|---|---|---|

| This compound | Yes | Yes | E. coli: 32, S. aureus: 16 | 10 - 25 |

| 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | Yes | Moderate | Not specified | Not specified |

| 3-(5)-Substituted Pyrazoles | Moderate | Yes | Not specified | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.